![molecular formula C17H14F7N3 B12559427 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline CAS No. 144499-72-9](/img/structure/B12559427.png)
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline is a synthetic organic compound characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to a diazenyl group and a dimethylaniline moiety. This compound belongs to the class of azo dyes, known for their vivid colors and applications in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline typically involves a diazotization-azocoupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline has diverse applications in scientific research, including:
Chemistry: Used as a dye and a reagent in various chemical reactions and studies.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which affects its interaction with biological molecules and pathways. This property is particularly useful in applications requiring controlled changes in molecular structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)Diazenyl-N,N-Dimethylaniline: Similar in structure but with a fluorine atom instead of the heptafluoropropyl group.
N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Contains a phenyldiazenyl group instead of the heptafluoropropyl group.
Uniqueness
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable compounds.
Eigenschaften
CAS-Nummer |
144499-72-9 |
|---|---|
Molekularformel |
C17H14F7N3 |
Molekulargewicht |
393.30 g/mol |
IUPAC-Name |
4-[[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H14F7N3/c1-27(2)14-9-7-13(8-10-14)26-25-12-5-3-11(4-6-12)15(18,19)16(20,21)17(22,23)24/h3-10H,1-2H3 |
InChI-Schlüssel |
ZNPHRQOTVSKAEK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



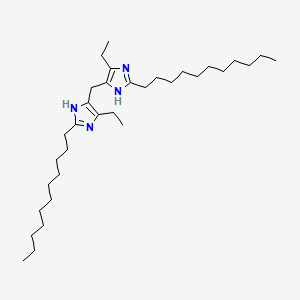

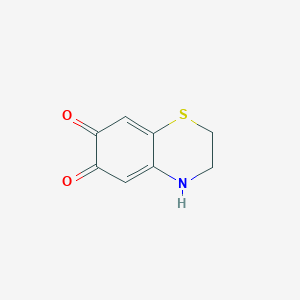
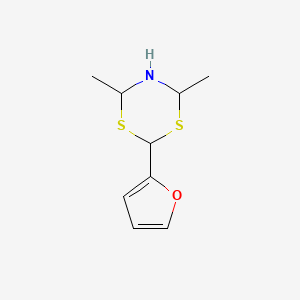
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
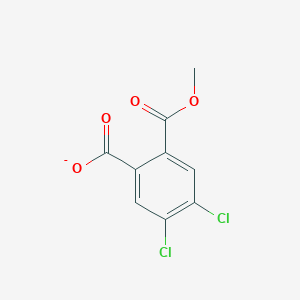
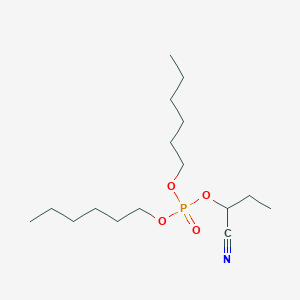
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
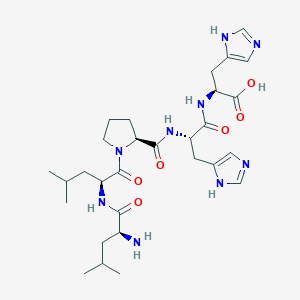
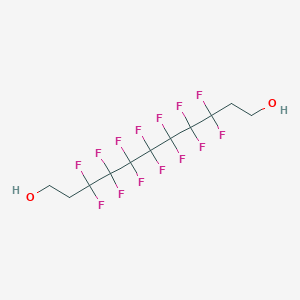
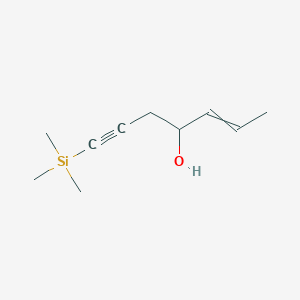
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
